An In-depth Technical Guide on the Chemical Properties of 6,7,8-Trimethoxyquinazolin-4(3H)-one
An In-depth Technical Guide on the Chemical Properties of 6,7,8-Trimethoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-one and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. This technical guide focuses on the chemical properties of a specific, polysubstituted derivative: 6,7,8-trimethoxyquinazolin-4(3H)-one . While direct experimental data for this particular compound is limited in publicly accessible literature, this document compiles available information on its synthesis, predicted chemical properties, and potential biological significance by drawing parallels with closely related analogues. This guide aims to serve as a valuable resource for researchers interested in the synthesis and exploration of novel quinazolinone-based therapeutic agents.
Chemical Properties and Synthesis
The chemical structure of 6,7,8-trimethoxyquinazolin-4(3H)-one is characterized by a quinazolin-4(3H)-one core with three methoxy groups at positions 6, 7, and 8. The presence of these electron-donating methoxy groups is expected to influence the electron density of the aromatic ring system, thereby affecting its reactivity and biological interactions.
Synthesis Pathway
A plausible and efficient synthetic route to 6,7,8-trimethoxyquinazolin-4(3H)-one commences from the readily available natural product, gallic acid. The synthesis involves a multi-step process, which is a common strategy for the preparation of polysubstituted quinazolinones. The key intermediate, 6,7,8-trimethoxy-4-chloroquinazoline, is synthesized from 6,7,8-trimethoxyquinazolin-4(3H)-one, highlighting the importance of the title compound as a synthetic precursor.[1]
A proposed synthetic workflow is outlined below:
Experimental Protocols (Hypothetical)
Based on general synthetic methodologies for quinazolinones, the following protocols can be proposed for the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.
Protocol 1: Niementowski Quinazolinone Synthesis
The Niementowski reaction is a classical and versatile method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide.[2]
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Reaction Setup: A mixture of 2-amino-3,4,5-trimethoxybenzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
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Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-180 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford 6,7,8-trimethoxyquinazolin-4(3H)-one.
Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the quinazolinone ring would appear as singlets due to the substitution pattern. Protons of the three methoxy groups would resonate as distinct singlets in the upfield region (typically δ 3.8-4.0 ppm). The N-H proton of the lactam would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The spectrum would show characteristic signals for the carbonyl carbon (C4) around δ 160-165 ppm and the C2 carbon around δ 145-150 ppm. Aromatic carbons would appear in the range of δ 100-150 ppm, with carbons attached to methoxy groups showing characteristic shifts. The carbons of the methoxy groups would be observed around δ 55-60 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the lactam group would be expected around 1670-1690 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. C-O stretching bands for the methoxy groups would appear in the range of 1000-1300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₄). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the quinazolinone ring. |
Potential Biological Activity and Signaling Pathways
Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these activities are attributed to their ability to inhibit key enzymes in cellular signaling pathways. Given the structural similarities to known bioactive quinazolinones, 6,7,8-trimethoxyquinazolin-4(3H)-one is a promising candidate for drug discovery efforts.
Inhibition of Tyrosine Kinases
A significant number of quinazoline-based compounds have been developed as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The dysregulation of these kinases is a hallmark of many cancers.
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Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3][4] Approved drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core. It is plausible that 6,7,8-trimethoxyquinazolin-4(3H)-one could serve as a scaffold for the development of novel EGFR inhibitors.
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Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazoline derivatives have been identified as potent VEGFR inhibitors.[5][6]
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various human cancers. Several quinazoline derivatives have been reported as inhibitors of this pathway, suggesting that 6,7,8-trimethoxyquinazolin-4(3H)-one or its derivatives could also target components of this cascade.[7][8]
A hypothesized signaling pathway inhibition by a derivative of 6,7,8-trimethoxyquinazolin-4(3H)-one is depicted below:
Conclusion
6,7,8-Trimethoxyquinazolin-4(3H)-one is a promising, yet underexplored, derivative of the versatile quinazolinone scaffold. Its synthesis from readily available starting materials and its structural similarity to known bioactive compounds make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and highlights its potential as a precursor for the development of novel therapeutic agents, particularly in the area of oncology. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
